molecular formula C19H30N2O4 B3580669 3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B3580669
M. Wt: 350.5 g/mol
InChI Key: FDBLTKJEPIHGOU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a synthetic compound that features a trimethoxyphenyl group and a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or otherwise substituted benzamides.

Scientific Research Applications

3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the tetramethylpiperidinyl moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4/c1-18(2)10-13(11-19(3,4)21-18)20-17(22)12-8-14(23-5)16(25-7)15(9-12)24-6/h8-9,13,21H,10-11H2,1-7H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBLTKJEPIHGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Reactant of Route 6
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3,4,5-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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